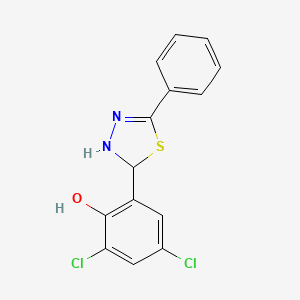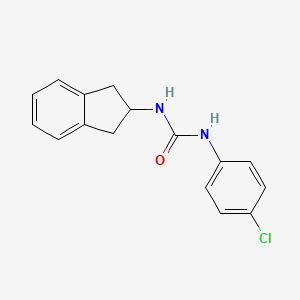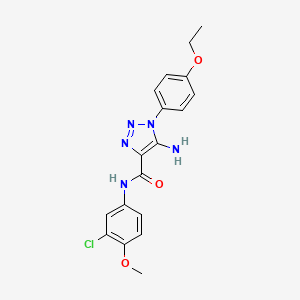
2,4-dichloro-6-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned contains a 1,3,4-thiadiazole ring, which is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Molecular Structure Analysis
The 1,3,4-thiadiazole ring is a 5-membered ring system containing a sulfur atom and two nitrogen atoms . The presence of these heteroatoms can significantly influence the compound’s chemical properties and reactivity.Chemical Reactions Analysis
The chemical reactions of 1,3,4-thiadiazole derivatives can vary widely depending on the other functional groups present in the molecule. Generally, these compounds can undergo reactions typical of aromatic heterocycles .Physical and Chemical Properties Analysis
The physical and chemical properties of your specific compound would depend on its exact molecular structure. In general, 1,3,4-thiadiazole derivatives are often solid at room temperature and can exhibit a wide range of solubilities depending on their specific functional groups .作用機序
Safety and Hazards
The safety and hazards associated with a specific 1,3,4-thiadiazole derivative would depend on its exact molecular structure. Some derivatives are used as drugs and have been shown to have a good safety profile , while others may be hazardous. Always refer to the Material Safety Data Sheet (MSDS) for specific safety information.
将来の方向性
特性
IUPAC Name |
2,4-dichloro-6-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2OS/c15-9-6-10(12(19)11(16)7-9)14-18-17-13(20-14)8-4-2-1-3-5-8/h1-7,14,18-19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUYNLUMXSCYOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(S2)C3=C(C(=CC(=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![propan-2-yl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B5093432.png)
![ethyl 4-(anilinocarbonyl)-3-methyl-5-{[(4H-1,2,4-triazol-3-ylthio)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5093436.png)
![4-(benzyloxy)-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5093444.png)
![2-[(4,6-Dianilinopyrimidin-5-yl)methylidene]propanedinitrile](/img/structure/B5093451.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-(4-ethylbenzyl)-N-methylpropanamide](/img/structure/B5093457.png)

![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-(3-thienylmethyl)propanamide](/img/structure/B5093466.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5093472.png)
![1,3-Benzodioxol-5-ylmethyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate](/img/structure/B5093474.png)
![(3aS,6aR)-5-(2-methylquinolin-4-yl)-3-(pyridin-2-ylmethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5093487.png)


![4-[4-(diethylamino)benzylidene]-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one](/img/structure/B5093531.png)
